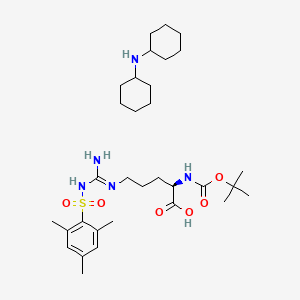

Boc-D-Arg(Mts)-OHCHA

Beschreibung

Contextualizing Amino Acid Derivatives in Organic Synthesis and Peptide Chemistry

Significance of Protected Amino Acids as Building Blocks in Complex Molecular Architectures

Protected amino acids are essential for the controlled synthesis of complex molecular structures. Protecting groups are strategically employed to mask reactive functional groups (such as the α-amino and side-chain functionalities) during peptide bond formation, preventing unwanted side reactions and ensuring regioselectivity. This selective protection and deprotection strategy allows for the stepwise elongation of peptide chains, leading to the construction of intricate molecular architectures, including peptides with specific sequences, cyclic peptides, and peptidomimetics mdpi.comjofamericanscience.orgacs.org. The use of both natural and unnatural amino acid derivatives, often with specific protecting group combinations, provides chemists with the flexibility to design and synthesize molecules with tailored biological activities and physical properties rsc.orgmdpi.comunimi.it.

Rationale for Utilizing Boc-D-Arg(Mts)-OHCHA in Advanced Chemical Synthesis

Boc-D-Arg(Mts)-OHCHA is a carefully designed building block that offers specific advantages in complex synthetic strategies. The Boc (tert-butyloxycarbonyl) group provides robust protection for the α-amino terminus, which is readily removed under acidic conditions, a standard procedure in Boc-based solid-phase peptide synthesis (SPPS) google.com. The incorporation of D-Arginine introduces a non-natural stereoisomer, which can be critical for enhancing metabolic stability, altering receptor binding affinity, or conferring unique structural characteristics to the resulting peptide nih.gov. The Mts (mesitylene-2-sulfonyl) group is a protecting group for the guanidino moiety of arginine, developed in 1979, known for being more easily removed than tosyl (Tos) groups and suitable for peptides with multiple arginine residues where complete deprotection can be challenging peptide.com. Finally, the cyclohexylalanine (CHA) moiety, a non-proteinogenic amino acid, can influence peptide conformation and lipophilicity. The combination of these features makes Boc-D-Arg(Mts)-OHCHA particularly useful for synthesizing peptides requiring specific arginine modifications or for creating complex peptide sequences where precise control over side-chain protection is paramount peptide.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C32H55N5O6S |

|---|---|

Molekulargewicht |

637.9 g/mol |

IUPAC-Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C20H32N4O6S.C12H23N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);11-13H,1-10H2/t15-;/m1./s1 |

InChI-Schlüssel |

ULFDXRWBFVJDOX-XFULWGLBSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Key Properties and Applications

Boc-D-Arg(Mts)-OHCHA is characterized by its specific chemical structure and properties, which dictate its utility in peptide synthesis.

Data Table: Properties of Boc-D-Arg(Mts)-OHCHA

| Property | Value | Source |

| Chemical Name | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-D-arginine cyclohexylamine (B46788) salt | peptide.comsigmaaldrich.com |

| CAS Number | 68262-72-6 | sigmaaldrich.comguidechem.compeptide.com |

| Molecular Formula | C₂₆H₄₅N₅O₆S | guidechem.com |

| Molecular Weight | 555.73 g/mol | sigmaaldrich.comguidechem.compeptide.com |

| Purity | ≥99.0% (TLC) | sigmaaldrich.com |

| Melting Point | ~130 °C | sigmaaldrich.com |

| Optical Activity | [α]²⁰/D +11.5±1°, c = 0.5% in methanol | sigmaaldrich.com |

| α-Amino Protection | Boc (tert-butyloxycarbonyl) | peptide.comsigmaaldrich.comguidechem.com |

| Guanidino Protection | Mts (mesitylene-2-sulfonyl) | peptide.comsigmaaldrich.com |

| Amino Acid Residues | D-Arginine, Cyclohexylalanine (CHA) | peptide.comsigmaaldrich.com |

| Application | Boc solid-phase peptide synthesis (SPPS) | sigmaaldrich.com |

Detailed Research Findings:

The Mts protecting group for arginine's guanidino function was established by Yajima et al. in 1979, offering advantages in terms of its removal characteristics compared to other common protecting groups like Tosyl peptide.com. This feature is particularly beneficial when synthesizing peptides containing multiple arginine residues, as it can facilitate more efficient and selective deprotection strategies peptide.com. The Boc protection of the α-amino group is a standard in Boc-based SPPS, allowing for sequential coupling of amino acids google.com. The presence of D-arginine and cyclohexylalanine suggests its use in creating non-natural peptide sequences designed for specific biological interactions or enhanced stability against enzymatic degradation nih.gov. While specific research findings detailing the direct use of Boc-D-Arg(Mts)-OHCHA in published studies are not extensively detailed in the provided snippets, its properties clearly position it as a specialized building block for complex peptide synthesis, particularly where controlled protection of arginine is critical.

Applications of Boc D Arg Mts Ohcha in Advanced Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Strategic Placement within Boc/Benzyl (Boc/Bn) SPPS Protocols

The Boc/Benzyl (Boc/Bn) strategy is a classical and widely used approach in SPPS. nih.gov This methodology relies on the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the protection of amino acid side chains. peptide.com Boc-D-Arg(Mts)-OH is well-suited for this strategy. The Boc group can be selectively cleaved at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

The Mts group, on the other hand, is stable to the conditions used for Boc deprotection but can be removed during the final cleavage of the peptide from the resin, which is typically achieved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com This orthogonality, although not absolute as both are acid-labile, is practically achieved due to the differential acid lability of the Boc and Mts groups. peptide.com The Mts group offers an advantage over the tosyl (Tos) group as it can be cleaved more readily. peptide.com

The strategic placement of Boc-D-Arg(Mts)-OH within a peptide sequence using the Boc/Bn protocol involves its coupling to the growing peptide chain after the Nα-Boc group of the preceding amino acid has been removed and the resulting amine has been neutralized. peptide.com

Optimization of Coupling Reactions Involving Boc-D-Arg(Mts)-OH CHA

The efficiency of the coupling reaction is paramount to the success of SPPS. For Boc-D-Arg(Mts)-OH, as with other sterically hindered or challenging amino acids, optimization of the coupling conditions is crucial to ensure high yields and minimize side reactions. nih.gov Arginine itself is considered one of the more difficult amino acids to couple. nih.gov

Several coupling reagents can be employed to activate the carboxylic acid of Boc-D-Arg(Mts)-OH for amide bond formation. Common activators used in Boc chemistry include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. merckmillipore.combachem.com Phosphonium and uronium/aminium salt-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. bachem.com

To drive the coupling reaction to completion, a molar excess of the protected amino acid and the coupling reagents is typically used. Monitoring the completion of the coupling reaction, for instance, through a qualitative ninhydrin (B49086) test, is essential to determine if a recoupling step is necessary. nih.gov

| Coupling Reagent/Method | Additive | Key Considerations |

| DCC/DIC | HOBt, HOAt | Minimizes racemization and side reactions like N-acylurea formation. bachem.com |

| HBTU/HATU | Base (e.g., DIEA) | Fast coupling kinetics and high efficiency. peptide.combachem.com |

| Symmetrical Anhydrides | N/A | Highly reactive but may not be suitable for Boc-Arg(Tos)-OH due to potential side reactions. merckmillipore.com |

Challenges and Solutions in Incorporating Highly Polar and Protected Arginine Residues

The incorporation of arginine residues into a growing peptide chain presents several challenges. The guanidinium (B1211019) side chain of arginine is highly polar and strongly basic, which necessitates protection to prevent side reactions and improve solubility in the organic solvents commonly used in SPPS. mdpi.com

One significant challenge is the potential for δ-lactam formation, an intramolecular cyclization side reaction that can occur with protected arginine derivatives, leading to the termination of the peptide chain. nih.gov The choice of protecting group can influence the extent of this side reaction.

Another challenge is the steric hindrance imposed by the bulky protecting groups on both the α-amino and the side-chain guanidino groups, which can slow down the coupling kinetics. nih.gov To overcome this, more potent coupling reagents and extended reaction times may be necessary. In some cases, performing the coupling at an elevated temperature can improve efficiency, though this must be balanced against the risk of increased side reactions. rsc.org

Solutions to Incorporation Challenges:

Optimized Coupling Protocols: Employing highly efficient coupling reagents like HBTU or HATU and additives such as HOBt or HOAt can enhance the rate and completeness of the coupling reaction. bachem.com

Double Coupling: If the initial coupling is incomplete, a second coupling step can be performed to ensure that all free amino groups on the resin have reacted.

Solvent Choice: The choice of solvent can impact coupling efficiency. While DMF is common, other solvents like N-methyl-2-pyrrolidone (NMP) or N-butylpyrrolidinone (NBP) have been explored to improve the incorporation of challenging residues. rsc.org

Monitoring: Careful monitoring of the coupling reaction using methods like the ninhydrin test is crucial to identify and address incomplete couplings promptly. nih.gov

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. ug.edu.pllibretexts.org

Considerations for Large-Scale Synthesis

For the large-scale synthesis of peptides containing D-arginine, economic and practical considerations become paramount. ug.edu.pl The cost of raw materials, including the protected amino acid derivatives and coupling reagents, can be a significant factor. ug.edu.pl While more expensive and advanced protecting groups and coupling reagents may offer chemical advantages, less expensive alternatives are often preferred for industrial-scale production. ug.edu.pl

In the context of large-scale solution-phase synthesis, the Boc and benzyloxycarbonyl (Z) groups are frequently used for α-amino protection because their removal generates volatile byproducts, simplifying purification. ug.edu.pl The choice of protecting group for the arginine side chain involves a balance between cost, stability, and ease of removal.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Scale | Typically smaller scale (mg to g) | Amenable to large-scale production (g to kg) ug.edu.pl |

| Purification | Final cleavage and purification | Purification after each step researchgate.net |

| Automation | Highly automatable | Less amenable to automation |

| Reagent Excess | Large excess of reagents is common | Stoichiometry is more critical to control costs |

| Suitability for Boc-D-Arg(Mts)-OH | Well-suited for Boc/Bn strategies peptide.com | Applicable, with consideration for intermediate purification researchgate.net |

Role as a Key Building Block for Peptidomimetic Design

Boc-D-Arg(Mts)-OH CHA serves as a crucial starting material in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of a D-amino acid, such as D-arginine, is a deliberate strategy to overcome the limitations of natural peptides, such as poor stability and bioavailability. The aim of peptidomimetic design is to develop non-peptidic molecules that replicate the action of a peptide ligand, thereby offering greater structural diversity to optimize specificity and pharmacokinetic properties drugdesign.org.

Structural Modification Strategies Employing D-Arginine Residues in Peptidomimetics

The use of D-arginine, supplied by reagents like Boc-D-Arg(Mts)-OH CHA, is a cornerstone of peptidomimetic modification strategies. These strategies range from conservative replacements to more significant alterations of the peptide backbone drugdesign.org.

One key approach is the modification of the amino acid α-carbon (Cα), which constitutes a form of backbone mimicry. Introducing a D-amino acid alters the stereochemistry at this position, leading to profound changes in the peptide's three-dimensional structure and its interaction with biological targets drugdesign.org. This modification can induce specific secondary structures, such as β-turns, which are often critical for biological activity. For instance, the substitution of an L-amino acid with its D-enantiomer is a known method for stabilizing β-turns, which can enhance binding affinity to receptors nih.gov.

Another strategy involves creating conformationally restricted peptide analogs through short-range cyclizations. By introducing bridges between different atoms within the molecule (e.g., side chain to side chain or side chain to backbone), the conformational flexibility is reduced. This can lock the peptidomimetic into its bioactive conformation, mimicking the receptor-bound state of the original peptide ligand drugdesign.org. D-arginine can be incorporated into these cyclic structures to optimize their architecture and stability.

Structure-based design is also employed, where computational modeling is used to design peptidomimetics that fit precisely into a target's binding site nih.gov. In this context, D-arginine can be strategically placed to form specific hydrogen bonds or electrostatic interactions that would not be possible with its L-counterpart, potentially leading to higher selectivity and potency nih.gov.

Impact of D-Amino Acid Incorporation on Conformation and Stability of Peptide Analogues

The incorporation of D-amino acids into a peptide sequence has significant and varied effects on the resulting analogue's conformation and stability. This strategy is a powerful tool for modulating the physicochemical and biological properties of peptides.

Stability Enhancements: A primary motivation for incorporating D-amino acids is to increase the peptide's stability against enzymatic degradation. Natural peptides composed of L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic utility oup.com. Peptides containing D-amino acids are more resistant to these enzymes, leading to a longer half-life in vivo rsc.orgoup.com. For example, the all-D-amino acid version of the antimicrobial peptide polybia-CP showed improved stability against trypsin and chymotrypsin (B1334515) oup.com.

However, the effect on thermodynamic stability is complex. Generally, L-to-D substitutions in evolved protein tertiary structures are destabilizing nih.gov. Replacing an L-residue with a D-residue in an α-helix is known to be energetically unfavorable rsc.org. Yet, computational studies suggest that peptides with long β-sheets and flexible loop structures are less sensitive to D-amino acid replacements and, in some instances, may even be stabilized preprints.org.

| Impact of D-Amino Acid Incorporation | Description | Research Findings |

| Secondary Structure | Can induce turn structures (e.g., β-turns) or disrupt existing structures like α-helices and β-sheets. nih.govrsc.org | D-phenylalanine can be used to generate a potent and stable analogue of α-melanocyte-stimulating hormone by stabilizing a β-turn. nih.gov A single L-to-D change in a β-sheet-rich WW domain caused complete unfolding. nih.gov |

| Enzymatic Stability | Increases resistance to degradation by proteases. rsc.orgoup.com | An all-D-amino acid derivative of polybia-CP demonstrated improved stability against trypsin and chymotrypsin. oup.com |

| Thermodynamic Stability | Often destabilizes evolved tertiary protein structures, particularly α-helices. rsc.orgnih.gov | L-to-D substitutions in the α-helix-rich villin headpiece subdomain generally destabilize the protein. nih.gov |

| Conformational Flexibility | Can either increase or decrease flexibility depending on the context of the peptide sequence. | Introduction of a D-amino acid can hamper hydrogelation by reducing intermolecular interactions and the formation of superstructures. nih.gov |

Synthesis of Arginine-Rich Peptides and Oligomers

The synthesis of peptides rich in arginine residues presents unique challenges due to the highly basic and nucleophilic nature of the arginine guanidinium side chain. Boc-D-Arg(Mts)-OH CHA is a key reagent in overcoming these challenges, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS).

In Boc-SPPS, the Nα-amino group of the incoming amino acid is temporarily protected by an acid-labile tert-butyloxycarbonyl (Boc) group google.comgoogle.com. This group is removed with a mild acid, typically trifluoroacetic acid (TFA), before the next amino acid is coupled google.comgoogle.com. For arginine, a robust protecting group for the side chain is essential to prevent unwanted side reactions during synthesis.

The mesitylene-2-sulfonyl (Mts) group on Boc-D-Arg(Mts)-OH CHA serves this purpose. The Mts group is stable to the repetitive TFA treatments used for Boc group removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin peptide.com. While effective, the removal of the Mts group can be slow, which is a consideration when synthesizing peptides with multiple arginine residues peptide.com. The use of the cyclohexylamine (B46788) (CHA) salt form improves the handling and stability of the powdered amino acid derivative peptide.com.

The synthesis of arginine-rich peptides using this building block follows the standard SPPS cycle:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA.

Activation and Coupling: Boc-D-Arg(Mts)-OH is activated using a coupling reagent (e.g., HBTU) and then coupled to the deprotected N-terminus of the growing peptide chain google.comnih.gov.

Washing: Excess reagents are washed away.

This cycle is repeated until the desired arginine-rich sequence is assembled. The presence of multiple bulky and protected arginine residues can sometimes lead to aggregation and incomplete coupling reactions. Therefore, synthesis protocols may need optimization, such as using elevated temperatures or specialized reagents, to ensure efficient synthesis of these challenging sequences nih.gov. More recent strategies for creating arginine building blocks with different properties, such as increased lipophilicity, are also being developed to further enhance the synthesis and properties of arginine-containing peptides nih.gov.

Research Paradigms and Mechanistic Investigations Involving Boc D Arg Mts Ohcha Derivatives

Design and Synthesis of Peptide Conjugates for Targeted Research Applications

The strategic incorporation of modified amino acids, such as D-arginine derivatives, into peptide sequences is a cornerstone of modern peptide design. Boc-D-Arg(Mts)-OHCHA serves as a valuable synthon in this context, facilitating the creation of peptide conjugates with tailored properties for specific biological studies and therapeutic development.

Synthesis of Peptides for Modulating Biological Processes in Research Models

Peptides incorporating D-amino acids, including those derived from Boc-D-Arg(Mts)-OHCHA, are synthesized to modulate a range of biological processes. The inclusion of D-arginine is particularly noted for its role in creating peptides with antimicrobial, anti-inflammatory, and anticancer activities. For instance, D-amino acid substitutions can lead to peptides that are less susceptible to proteolysis, thereby increasing their efficacy in vivo mdpi.comscirp.orgnih.govmdpi.comcsic.esnih.gov. In the realm of antimicrobial peptides, D-arginine has been explored to enhance stability and activity frontiersin.orgbeilstein-journals.org. Similarly, in anti-inflammatory research, D-amino acid modifications can influence peptide-receptor interactions and cellular uptake mechanisms mdpi.commdpi.com. The synthesis of such peptides typically employs solid-phase peptide synthesis (SPPS) techniques, where Boc-D-Arg(Mts)-OHCHA is coupled sequentially with other protected amino acids to build the desired peptide sequence nih.govpeptide2.com.

Exploration of D-Amino Acid Role in Bioactive Peptide Analogues

The deliberate introduction of D-amino acids into peptide sequences represents a powerful strategy to fine-tune their biological properties, often leading to improved therapeutic potential. D-arginine, in particular, offers distinct advantages due to its stereochemistry and the properties of its guanidino side chain.

Conformational Analysis of D-Arginine Containing Peptides

The incorporation of D-amino acids, including D-arginine, can significantly impact the conformational landscape of peptides. Unlike L-amino acids, D-amino acids have inverted stereochemistry at the alpha-carbon, which alters the allowed dihedral angles (φ and ψ) of the peptide backbone nih.govresearchgate.net. This can lead to distinct secondary structures or modifications in existing ones. Conformational analysis using techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for understanding these changes mdpi.compnas.org. For example, replacing L-amino acids with their D-enantiomers can alter helical content or promote different turn structures, thereby influencing how the peptide interacts with its biological targets mdpi.comscirp.org.

Mechanistic Basis for Enhanced Properties (e.g., enzymatic stability, receptor interactions) in D-Peptide Analogues

The primary mechanistic advantage of incorporating D-amino acids, such as D-arginine, into peptides is their enhanced resistance to proteolytic enzymes mdpi.comscirp.orgnih.govmdpi.comcsic.esnih.gov. Natural proteases are stereoselective, primarily degrading L-amino acid-containing peptides. D-amino acid peptides, therefore, exhibit increased stability in biological environments, leading to longer half-lives and improved pharmacokinetic profiles csic.es. Beyond stability, the altered stereochemistry can also influence receptor binding. Studies have shown that D-amino acid substitutions can lead to changes in receptor affinity and selectivity, as demonstrated by the potent inhibition of the α7 nicotinic acetylcholine (B1216132) receptor by a D-arginine substituted conotoxin mdpi.com. These modifications provide a rational basis for designing peptides with superior pharmacological properties.

Advanced Spectroscopic and Computational Approaches for Structural Characterization

Characterizing the structure and properties of peptides synthesized using building blocks like Boc-D-Arg(Mts)-OHCHA requires a suite of advanced analytical techniques. These methods provide detailed insights into molecular structure, conformation, and interactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the three-dimensional structure and dynamics of peptides mdpi.compnas.org. NMR can elucidate the precise arrangement of atoms and identify specific interactions within the peptide chain, including those involving D-arginine residues. Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of peptides in solution, allowing for the comparison of conformational propensities between L- and D-amino acid-containing analogues mdpi.comscirp.org. Mass Spectrometry (MS), particularly techniques like electrospray ionization mass spectrometry (ESI-MS), is vital for confirming the molecular weight and purity of synthesized peptides, and can also provide information on fragmentation patterns and post-translational modifications cnr.it.

Complementing experimental methods, computational approaches, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer valuable insights into peptide conformation, stability, and interaction mechanisms cnr.itresearchgate.netcnr.itnih.gov. These computational tools can predict preferred conformations, analyze energy landscapes, and model peptide-protein or peptide-receptor interactions, thereby complementing experimental data and guiding further peptide design. For instance, computational studies can help rationalize the observed conformational preferences of D-arginine-containing peptides or predict potential binding sites and affinities nih.govnih.gov.

Data Table 1: Properties of D-Amino Acids in Peptide Design

| Property | L-Amino Acids (Natural) | D-Amino Acids (Unnatural) | Significance in Peptide Design |

| Enzymatic Stability | Susceptible to proteases | Highly resistant to most endogenous proteases | Prolonged in vivo half-life, improved pharmacokinetic profiles, enhanced therapeutic efficacy mdpi.comscirp.orgnih.govmdpi.comcsic.esnih.gov. |

| Conformational Propensity | Dictates specific backbone and side-chain conformations. | Inverse conformational propensities compared to L-enantiomers. | Can lead to altered secondary structures (e.g., helices, turns), influencing target binding and overall peptide architecture mdpi.comscirp.orgnih.govresearchgate.net. |

| Receptor Interactions | Standard stereospecific interactions. | Can lead to altered or novel receptor binding affinities. | Enables design of peptides with modified selectivity or potency for specific biological targets mdpi.com. |

| Immunogenicity | Typically recognized as self. | Can elicit an immune response, useful in vaccine design. | Potential for use in immunomodulatory applications or as antigens. |

| Synthesis | Readily available via ribosomal synthesis. | Requires chemical synthesis or specific enzymatic pathways. | Building blocks like Boc-D-Arg(Mts)-OHCHA are essential for incorporating D-amino acids into synthetic peptides nih.govpeptide2.comsigmaaldrich.com. |

Data Table 2: Common Protecting Groups for Arginine in Peptide Synthesis

| Protecting Group | Side Chain Moiety Protected | Typical Strategy (e.g., Boc or Fmoc) | Removal Conditions | Reference(s) |

| Mts | Guanidino group | Boc/Bn, Fmoc/tBu | Strong acids (e.g., TFMSA, TFA with scavengers) nih.govnih.gov | nih.govsigmaaldrich.comnih.gov |

| Pbf | Guanidino group | Fmoc/tBu | TFA (acidolysis) nih.govnih.gov | nih.govnih.gov |

| Pmc | Guanidino group | Fmoc/tBu | TFA (acidolysis) nih.govnih.gov | nih.govnih.gov |

| Mtr | Guanidino group | Fmoc/tBu | TFA with scavengers over prolonged periods nih.gov | nih.gov |

| Tos | Guanidino group | Boc/Bn | Anhydrous HF, TFMSA, or related acids nih.gov | nih.gov |

| NO2 | Guanidino group | Fmoc/tBu | Reduction (e.g., catalytic hydrogenation) nih.gov | nih.gov |

Note: Boc (tert-butyloxycarbonyl) is a common N-terminal protecting group, while Mts (mesitylenesulfonyl) is a common side-chain protecting group for arginine.

Compound List

Boc-D-Arg(Mts)-OHCHA

Boc-Arg(Mts)-OH

D-Arg

L-Arg

Arginine

Peptide Nucleic Acid (PNA)

Phosphorodiamidate Morpholino Oligonucleotides (PMO)

VEGF mimetic helical peptide QK

Chex1-Arg20

A3-APO

Tat peptide

pVEC

DPT-sh1

hCT(9–32)

PACAP-27

Gln-Arg-Phe-Ser-Arg-OH

Ketoprofen (K)

Ibuprofen (IBU)

Ketoprofen Lysine Salt (KLS)

Ibuprofen Lysine Salt (IBU-Lys)

Ibuprofen Arginine Salt (IBU-Arg)

Ketoprofen Arginine Salt (K-Arg)

Metallocenoyl groups (e.g., Ferrocene (FcCO), Ruthenocene (RcCO))

R-Ahx-R motifs

β-amino acids

Cyclic β-amino acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational preferences of biomolecules, including peptides and their constituent amino acid derivatives. For Boc-D-Arg(Mts)-OHCHA and peptides incorporating it, NMR provides detailed insights into molecular conformation and dynamics.

¹H and ¹³C NMR Spectroscopy : One-dimensional (1D) proton (¹H) and carbon (¹³C) NMR spectra are fundamental for confirming the identity and purity of Boc-D-Arg(Mts)-OHCHA. The characteristic chemical shifts of protons and carbons associated with the Boc group (e.g., tert-butyl methyl protons around 1.4 ppm), the Mts group (aromatic protons and methyl groups), the D-arginine backbone (α-proton, β-protons), and the cyclohexylammonium counterion allow for unambiguous structural verification chemimpex.com.

2D NMR Techniques : Two-dimensional (2D) NMR experiments are critical for establishing connectivity and probing spatial proximity.

COSY (Correlation Spectroscopy) : This technique reveals scalar couplings between protons, mapping out the proton spin systems within the molecule, thereby confirming the connectivity of the amino acid backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of proton signals to their corresponding carbons, which is particularly useful for complex protected amino acids.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons separated by two or three bonds, crucial for confirming the attachment points of the Boc and Mts protecting groups to the amino and guanidino functionalities, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for conformational analysis. It detects through-space proximity between protons, indicating which protons are close to each other in three-dimensional space, regardless of their covalent connectivity. For Boc-D-Arg(Mts)-OHCHA derivatives or peptides containing this residue, NOESY data can reveal intramolecular interactions between the protecting groups, the peptide backbone, and the side chain, providing constraints for defining peptide secondary structures, folding patterns, and the influence of the D-enantiomer and Mts group on spatial arrangements scispace.commdpi.com.

Illustrative NMR Data Table :

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| Boc (CH₃)₃ | 1.40 - 1.45 | Boc (C(CH₃)₃) | 79.5 - 80.0 | Characteristic tert-butyl signals |

| Mts (Ar-CH₃) | 2.20 - 2.35 | Mts (Ar-CH₃) | 16.0 - 17.0 | Signals from mesitylene (B46885) methyl groups |

| Mts (Ar-OCH₃) | 3.80 - 3.85 | Mts (Ar-OCH₃) | 55.5 - 56.0 | Methoxy group signal |

| D-Arg α-CH | 4.30 - 4.50 | D-Arg α-C | 53.0 - 54.0 | Chirality influences position |

| D-Arg β-CH₂ | 1.60 - 1.80 | D-Arg β-C | 26.0 - 27.0 | |

| D-Arg δ-CH₂ | 1.45 - 1.65 | D-Arg δ-C | 29.5 - 30.5 | |

| D-Arg guanidino (NH) | 7.00 - 7.50 (broad) | D-Arg guanidino (C=NH) | 157.0 - 158.0 | Guanidino group protons and carbon |

| Cyclohexylammonium (CH) | 2.70 - 3.00 | Cyclohexylammonium (CH) | 47.5 - 48.5 | Methine proton and carbon of cyclohexyl |

| Cyclohexylammonium (CH₂) | 1.20 - 1.80 | Cyclohexylammonium (CH₂) | 24.0 - 34.0 | Methylene protons and carbons of cyclohexyl |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. This table serves as an illustrative example of typical NMR signals.

Mass Spectrometry for Peptide Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight and confirming the sequence of peptides, including those synthesized using Boc-D-Arg(Mts)-OHCHA. Its high sensitivity and accuracy allow for the precise determination of molecular masses and the identification of amino acid sequences through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It is well-suited for ionizing peptides and their derivatives, producing intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. For Boc-D-Arg(Mts)-OHCHA, ESI-MS can accurately determine its molecular mass, confirming the presence and integrity of the Boc and Mts protecting groups. This is often a prerequisite step before incorporating the amino acid into a peptide chain.

Tandem Mass Spectrometry (MS/MS) : For peptide sequencing, tandem mass spectrometry (MS/MS) is employed. The intact peptide ion (precursor ion) is isolated and subjected to fragmentation, usually via Collision-Induced Dissociation (CID). CID breaks specific bonds within the peptide, generating a series of fragment ions (e.g., b-ions and y-ions) that retain sequential information. By analyzing the mass differences between these fragments, the amino acid sequence can be deduced. The presence of the Boc and Mts protecting groups influences the fragmentation patterns. For instance, the Boc group can be lost as isobutylene (B52900) and CO₂, while the Mts group may fragment in characteristic ways, providing additional structural information. The D-configuration of arginine can also be inferred from specific fragmentation pathways or by comparison with synthetic standards.

Illustrative Mass Spectrometry Data Table :

| Ion Type | Observed Mass (m/z) | Calculated Mass (m/z) | Assignment | Notes |

| [M+H]⁺ | 457.20 | 456.60 | Protonated Boc-D-Arg(Mts)-OH | Molecular ion of the free acid form |

| [M+Na]⁺ | 479.19 | 478.58 | Sodium adduct of Boc-D-Arg(Mts)-OH | Common adduct observed in ESI-MS |

| [M+H]⁺ (salt) | 556.31 | 555.74 | Protonated Boc-D-Arg(Mts)-OH·CHA | Molecular ion of the cyclohexylammonium salt |

| Fragment (y₁) | 175.11 | 175.10 | Arginine residue fragment | Loss of Boc and Mts groups, and cleavage after the Arg residue |

| Fragment (b₁) | 282.15 | 282.14 | Boc-protected D-Arg fragment | Cleavage after the Boc-protected D-Arg residue |

| Loss of Boc | 100.07 | 100.07 | Isobutylene + CO₂ fragment | Characteristic loss from Boc group under CID conditions |

| Loss of Mts | 215.06 | 215.06 | Methoxytrimethylbenzenesulfonyl fragment | Characteristic loss from Mts group under CID conditions |

Note: Observed masses are hypothetical and would be determined experimentally. Calculations are based on the molecular formula of Boc-D-Arg(Mts)-OH (C₂₀H₃₂N₄O₆S) and its cyclohexylammonium salt (C₂₀H₃₂N₄O₆S·C₆H₁₃N). Fragment ions are illustrative of potential fragmentation pathways.

Computational Chemistry and Molecular Dynamics Simulations of D-Arginine Peptides

Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico approaches to investigate the conformational landscape, stability, and dynamic behavior of peptides containing modified amino acids like Boc-D-Arg(Mts)-OHCHA. These methods complement experimental studies by providing atomic-level insights into molecular interactions and conformational transitions.

Conformational Analysis : Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), can predict the most stable low-energy conformations of Boc-D-Arg(Mts)-OHCHA itself or peptides incorporating this residue. By exploring the potential energy surface, researchers can identify key dihedral angles and their preferred ranges, which are influenced by the bulky Boc and Mts protecting groups and the D-chirality of the arginine.

Molecular Dynamics (MD) Simulations : MD simulations allow for the study of molecular motion over time, typically ranging from nanoseconds to microseconds. By integrating Newton's equations of motion, MD tracks the trajectories of atoms within a defined environment (e.g., explicit solvent or implicit solvent models). For peptides containing Boc-D-Arg(Mts)-OHCHA, MD simulations can reveal:

Dynamic Conformational Ensemble : The range of conformations the peptide adopts in solution, including the flexibility of the arginine side chain and its interaction with the protecting groups.

Stability and Folding Pathways : The stability of specific peptide structures and potential pathways involved in folding or unfolding.

Solvent Interactions : How the peptide interacts with surrounding solvent molecules, which can affect solubility and biological activity.

Interactions with Other Molecules : Simulations can model interactions with potential binding partners, such as receptors or enzymes.

Key metrics derived from MD simulations include Root-Mean-Square Deviation (RMSD) to quantify structural deviations from a reference conformation over time, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions within the peptide.

Illustrative MD Simulation Data Table :

| Parameter | Value (Average) | Units | Interpretation |

| RMSD (Peptide Backbone) | 1.5 - 3.0 | Å | Indicates overall structural stability and fluctuations over the simulation. |

| RMSF (Arg Side Chain) | 0.8 - 1.5 | Å | Highlights flexibility of the arginine side chain, including Mts group. |

| Dihedral Angle (φ) | -60 to -80 | deg | Conformational preference of the peptide backbone (N-Cα bond). |

| Dihedral Angle (ψ) | -40 to -60 | deg | Conformational preference of the peptide backbone (Cα-C bond). |

| Dihedral Angle (χ₁) | 170 to 180 | deg | Common rotamer for the arginine side chain (guanidino group orientation). |

| Hydrogen Bonds (Intra) | 5 - 15 | count | Number of stable intramolecular hydrogen bonds contributing to peptide structure. |

| Solvent Accessible Surface Area (SASA) | 1200 - 1500 | Ų | Measures the exposed surface area to the solvent. |

Note: These values are hypothetical and depend heavily on the specific peptide sequence, simulation length, force field used, and environmental conditions.

Mechanistic Studies of Reaction Pathways in Protected Amino Acid Chemistry

The synthesis and manipulation of protected amino acids like Boc-D-Arg(Mts)-OHCHA involve intricate reaction pathways, particularly concerning the introduction and removal of protecting groups and the formation of peptide bonds. Understanding these mechanisms is crucial for efficient and selective peptide synthesis.

Protection and Deprotection Mechanisms :

Boc Protection : The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The mechanism involves nucleophilic attack of the amine on the anhydride, followed by the expulsion of a tert-butoxycarbonate leaving group, which decomposes to tert-butanol (B103910) and carbon dioxide. This reaction is highly efficient and selective for amines chemistrysteps.comtotal-synthesis.com.

Boc Deprotection : The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to a stable tert-butyl carbocation and a carbamic acid. The carbamic acid then decarboxylates, releasing CO₂, yielding the free amine. The stability of the tert-butyl carbocation is key to this facile deprotection chemistrysteps.comtotal-synthesis.com.

Mts Protection : The Mts group is attached to the guanidino nitrogen of arginine via reaction with mesitylenesulfonyl chloride. Its removal typically requires stronger acidic conditions than Boc deprotection, often involving anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFSA), sometimes in combination with scavengers to prevent side reactions nih.govresearchgate.net. The mechanism involves protonation and cleavage of the S-N bond. The relative acid stability of the Mts group compared to other protecting groups allows for orthogonal deprotection strategies nih.govresearchgate.net.

Peptide Coupling Reactions : The formation of a peptide bond involves activating the carboxyl group of one amino acid and reacting it with the amino group of another. Common coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives such as HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole) to suppress racemization and improve coupling efficiency. The presence of Boc and Mts groups must be compatible with these coupling conditions, ensuring they remain intact until their selective removal.

Potential Side Reactions :

Racemization : The D-configuration of arginine is critical. During peptide coupling, especially with activated carboxyl groups, the α-carbon can undergo epimerization, leading to a loss of stereochemical integrity. The choice of coupling reagents, additives, and reaction conditions is vital to minimize racemization scispace.com.

Protecting Group Instability : Premature cleavage of Boc or Mts groups during synthesis can lead to undesired side reactions or require re-protection.

Guanidino Group Reactivity : While Mts protects the guanidino group, under certain harsh conditions, side reactions involving the guanidino moiety itself might occur if protection is incomplete or if the Mts group is labile under specific reagents.

Illustrative Reaction Pathway Table :

| Reaction Step | Starting Material/Intermediate | Reagent(s) | Conditions | Product/Outcome | Notes |

| Boc Protection | D-Arginine | Boc₂O, Base (e.g., NaOH or TEA) | Aqueous/organic solvent, RT | Boc-D-Arginine | Protects α-amino group. |

| Mts Protection | Boc-D-Arginine | Mts-Cl, Base (e.g., TEA) | Organic solvent (e.g., DCM, THF), RT | Boc-D-Arg(Mts)-OH | Protects guanidino group. |

| Salt Formation | Boc-D-Arg(Mts)-OH | Cyclohexylamine (B46788) | Organic solvent (e.g., Ethyl Acetate) | Boc-D-Arg(Mts)-OH·CHA | Forms the cyclohexylammonium salt for improved handling. |

| Peptide Coupling | Boc-D-Arg(Mts)-OH | Activated amino acid (e.g., Fmoc-AA-OH) | Coupling reagents (EDC/HOBt), Solvent (DMF/DCM) | Dipeptide (e.g., Fmoc-AA-Boc-D-Arg(Mts)-OH) | Forms peptide bond, protecting groups remain intact. |

| Boc Deprotection | Dipeptide (with Boc-D-Arg) | TFA (e.g., 20-50% in DCM) | RT, 30 min - 2 hours | Dipeptide (with free D-Arg(Mts)) | Cleaves Boc group, leaving Mts intact. |

| Mts Deprotection | Peptide (with Mts-Arg) | HF, Scavengers (e.g., anisole, EDT) | Anhydrous HF, low temperature, specific reaction time | Peptide (with free D-Arg) | Cleaves Mts group. Requires specialized handling due to HF. researchgate.net |

| Alternative Mts Cleavage | Peptide (with Mts-Arg) | TFSA, Scavengers | Anhydrous TFSA, specific conditions | Peptide (with free D-Arg) | Alternative method for Mts cleavage. |

Note: Specific reagents, concentrations, and reaction times can vary significantly based on the peptide sequence and desired outcome.

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry for Arginine Residues

The guanidino group of arginine is notoriously challenging to protect due to its high basicity and propensity for side reactions. While established protecting groups like Mts (Mesitylene-2-sulfonyl), Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) have been instrumental, future research aims to develop even more refined strategies. Innovations are focused on creating protecting groups that offer enhanced orthogonality, improved lability under mild conditions, and greater compatibility with complex peptide sequences, especially those rich in arginine or sensitive to harsh deprotection steps.

Emerging research is exploring novel sulfonyl derivatives and other protecting group classes that can be selectively removed without affecting other functionalities or the peptide backbone. The development of protecting groups that minimize side reactions, such as δ-lactam formation, and allow for efficient deprotection in green solvents or under microwave irradiation, is also a key area of investigation. Furthermore, strategies for side-chain-free arginine incorporation, where the guanidino group is unmasked only after peptide assembly, are being investigated to improve atom economy and reduce purification challenges rsc.orgresearchgate.net. The trifluoroacetyl moiety has also been explored as an orthogonal protecting group for guanidines, offering mild basic cleavage conditions complementary to Boc and Cbz strategies acs.orgresearchgate.net.

Chemoenzymatic Synthesis of Peptides Incorporating Boc-D-Arg(Mts)-OHCHA

Chemoenzymatic peptide synthesis, which combines chemical and enzymatic methods, offers a "greener" and often more selective alternative to purely chemical synthesis. Future directions in this area involve leveraging enzymes, such as proteases and ligases, for the formation of peptide bonds. This approach can prevent racemization, reduce the need for complex protection/deprotection steps, and enable the synthesis of peptides with non-canonical structures, including D-amino acids fao.orgukri.orgnih.govqyaobio.comnih.gov.

Research is advancing in identifying and engineering enzymes with broader substrate specificity to accommodate protected D-arginine derivatives like Boc-D-Arg(Mts)-OHCHA. This includes exploring peptide ligases (PEARLs) that can append amino acids to peptide C-termini in an ATP-dependent manner, offering new routes for peptide modification and synthesis pnas.org. The development of one-pot chemoenzymatic strategies, where multiple enzymatic steps are performed sequentially without isolation of intermediates, is also a significant future goal. Furthermore, the use of immobilized enzymes and novel reaction media, such as ionic liquids or frozen aqueous media, is being investigated to enhance enzyme stability and reaction efficiency nih.gov.

Development of Novel D-Amino Acid-Containing Peptidomimetics for Chemical Biology Tools

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like enhanced metabolic stability, cell permeability, and target affinity. The incorporation of D-amino acids, such as D-arginine, is a well-established strategy to increase resistance to proteolytic degradation and alter conformational properties frontiersin.orgnih.govmdpi.commdpi.comptfarm.plresearchgate.netmdpi.com. Future research aims to design sophisticated peptidomimetics derived from D-arginine building blocks for use as precise tools in chemical biology.

Emerging avenues include the rational design of peptidomimetics to disrupt protein-protein interactions (PPIs) that are critical in disease pathways. By mimicking key secondary structures like α-helices or β-sheets, these molecules can act as potent inhibitors. Computational modeling and high-throughput screening are being employed to identify and optimize these peptidomimetic candidates frontiersin.orgnih.govmdpi.commdpi.comspringernature.com. Furthermore, D-amino acid-containing peptidomimetics are being explored for their potential as targeted therapeutics, diagnostic agents, and probes for studying biological processes at the molecular level. The development of cyclic peptidomimetics and those incorporating other unnatural amino acids is also a key area for enhancing stability and modulating biological activity.

Advancements in Automated Synthesis Protocols for Complex D-Arginine Peptides

The demand for synthetic peptides, particularly those with complex sequences or modifications, continues to grow, driving the need for more efficient and automated synthesis protocols. While solid-phase peptide synthesis (SPPS) has been revolutionized by automation, challenges remain, especially with challenging sequences containing multiple D-amino acids or modified residues. Future advancements are focused on improving the speed, yield, and purity of automated synthesis for complex D-arginine peptides.

Research is exploring the integration of advanced coupling reagents, microwave-assisted synthesis, and novel solvent systems to accelerate reaction cycles and improve coupling efficiency unc.edunih.govrsc.orgmdpi.com. The development of "greener" SPPS protocols, utilizing more environmentally friendly solvents and reducing waste, is also a significant trend rsc.orgrsc.orgmdpi.com. Furthermore, efforts are underway to develop automated systems capable of handling a wider range of modified amino acids and performing on-resin modifications, such as cyclization or labeling, thereby expanding the repertoire of accessible peptide structures. High-throughput synthesis platforms are also being refined to enable the rapid generation of peptide libraries for drug discovery and biological screening unc.edunmepscor.orgnih.govtechnoprocur.cz.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for Boc-D-Arg(Mts)-OHCHA reactivity?

- Methodological Answer :

- Model Refinement : Recalculate DFT-based energy barriers using solvent-effect corrections (e.g., COSMO-RS).

- Experimental Validation : Perform kinetic isotope effect (KIE) studies to confirm mechanistic assumptions.

- Transparency : Publish computational input files and experimental raw data for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.